6-Chloro-4-hydroxycoumarin chemical properties
6-Chloro-4-hydroxycoumarin chemical properties
An In-Depth Technical Guide to the Chemical Properties of 6-Chloro-4-hydroxycoumarin
Introduction
The 4-hydroxycoumarin scaffold is a cornerstone in medicinal chemistry and organic synthesis, most famously recognized as the structural core of widely used oral anticoagulants like warfarin.[1][2] These compounds function as vitamin K antagonists, critically inhibiting the enzyme vitamin K epoxide reductase in the liver, thereby disrupting the blood coagulation cascade.[1][3] The introduction of substituents onto the benzopyrone ring system allows for the fine-tuning of the molecule's physicochemical and pharmacological properties. This guide provides a detailed technical exploration of 6-Chloro-4-hydroxycoumarin, a halogenated derivative with significant potential. The presence of a chlorine atom at the C-6 position, para to the ring fusion, has been shown to enhance anticoagulant activity in related structures, making this compound a subject of considerable interest for researchers, scientists, and drug development professionals.[3] We will delve into its structural characteristics, spectroscopic signature, synthesis, reactivity, and biological relevance.
Physicochemical and Structural Properties
6-Chloro-4-hydroxycoumarin is an organochlorine compound classified as a hydroxycoumarin.[4][5] It presents as a solid with a high melting point, indicating a stable crystalline lattice.
Table 1: Core Physicochemical Properties of 6-Chloro-4-hydroxycoumarin
| Property | Value | Source(s) |
| IUPAC Name | 6-chloro-4-hydroxychromen-2-one | [4] |
| Synonyms | 4-hydroxy-6-chlorocoumarin, 6-chloro-4-coumarinol | [4] |
| CAS Number | 19484-57-2 | [6] |
| Molecular Formula | C₉H₅ClO₃ | [4][6] |
| Molecular Weight | 196.59 g/mol | [6] |
| Melting Point | 291 °C (decomposes) | [5][6] |
| Appearance | Solid | N/A |
Tautomerism: A Key to Reactivity
A fundamental chemical property of 4-hydroxycoumarins is their existence in a state of keto-enol tautomerism. 6-Chloro-4-hydroxycoumarin can exist in equilibrium between two primary forms: the enol form (4-hydroxy-2-chromenone) and the keto form (6-chloro-2,4-chromandione).[7][8] Spectroscopic evidence, particularly from NMR, indicates that the enol form (A) is the predominant species in solution.[8][9] This equilibrium is crucial as it dictates the molecule's reactivity, influencing which sites are susceptible to electrophilic or nucleophilic attack.[10]
Caption: Tautomeric equilibrium of 6-Chloro-4-hydroxycoumarin.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of 6-Chloro-4-hydroxycoumarin.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectral data for the 6-chloro derivative is not detailed in the provided literature, its ¹H and ¹³C NMR spectra can be reliably predicted based on the well-documented spectra of the parent 4-hydroxycoumarin.[7][11][12] The chlorine atom at C-6, being an electron-withdrawing group, will influence the chemical shifts of the nearby aromatic protons and carbons.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale for Prediction (vs. 4-hydroxycoumarin) |
| C-2 | - | ~161 | Little change expected. |
| C-3 | ~5.7 (s) | ~91 | Little change expected. |
| C-4 | - | ~165 | Little change expected. |
| C-4a | - | ~121 | Minor shift due to electronic changes on the ring. |
| C-5 | ~7.9 (d) | ~125 | Downfield shift due to para-relationship with Cl. |
| C-6 | - | ~128 | Site of substitution, signal will be downfield. |
| C-7 | ~7.7 (dd) | ~133 | Downfield shift due to ortho-relationship with Cl. |
| C-8 | ~7.4 (d) | ~118 | Minor shift due to meta-relationship with Cl. |
| C-8a | - | ~152 | Minor downfield shift. |
| 4-OH | >12 (br s) | - | Broad signal, highly dependent on concentration and solvent. |
Predicted shifts are based on data for 4-hydroxycoumarin[7][11] and standard substituent effects.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups. The spectrum is characterized by a strong carbonyl stretch and a broad hydroxyl absorption.[13]
-
O-H Stretch: A broad band is expected in the region of 3300-3500 cm⁻¹, characteristic of the hydroxyl group.[7][11]
-
C=O Stretch: A strong, sharp absorption corresponding to the lactone carbonyl group is anticipated around 1650-1670 cm⁻¹.[7][11]
-
C=C Stretch: Aromatic ring stretching vibrations will appear in the 1500-1600 cm⁻¹ region.[7][11]
-
C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹, would correspond to the C-Cl bond.
Mass Spectrometry (MS)
Mass spectrometry is definitive for confirming the molecular weight and elemental composition.
-
Molecular Ion (M⁺): The key diagnostic feature will be the presence of two molecular ion peaks due to the isotopic abundance of chlorine: one at m/z 196 (for ³⁵Cl) and another at m/z 198 (for ³⁷Cl) in an approximate 3:1 intensity ratio .[4]
-
Fragmentation: A primary fragmentation pathway, similar to the parent compound, involves the loss of a ketene moiety (CH₂=C=O, 42 Da) from the pyrone ring, leading to a fragment ion.[7]
Synthesis and Reactivity
Synthetic Pathways
4-hydroxycoumarins are commonly synthesized via the condensation of a phenol with a malonic acid derivative, followed by intramolecular cyclization. For 6-Chloro-4-hydroxycoumarin, the logical starting material is 4-chlorophenol.[7]
Caption: Generalized synthetic workflow for 6-Chloro-4-hydroxycoumarin.
Chemical Reactivity
The chemical reactivity of 6-Chloro-4-hydroxycoumarin is dictated by the nucleophilic character of the C-3 position and the acidic hydroxyl group at C-4.[10]
-
C-3 Position: This carbon is highly nucleophilic and readily undergoes electrophilic substitution. It is the primary site for reactions such as alkylation, acylation, and condensation with aldehydes (Knoevenagel condensation), which is fundamental to the synthesis of many anticoagulant drugs like warfarin.[7][10]
-
4-OH Group: The hydroxyl group can be O-alkylated or O-acylated. The choice between C-alkylation and O-alkylation often depends on the reaction conditions and the "hardness" or "softness" of the electrophile.[10] Hard nucleophiles tend to attack the oxygen atom, while soft ones prefer the carbon at position 3.[10]
The chlorine substituent at C-6 is generally unreactive under typical synthetic transformations but serves to modulate the electronic properties of the entire molecule, thereby influencing its biological activity.[3]
Caption: Primary reactive sites on the 6-Chloro-4-hydroxycoumarin scaffold.
Biological Activity and Applications
The primary pharmacological interest in 4-hydroxycoumarin derivatives lies in their anticoagulant properties.[3][14] Studies have demonstrated that the introduction of a halogen, such as chlorine, at the para-position (C-6) of the aromatic ring can lead to potent anticoagulant effects.[3] This makes 6-Chloro-4-hydroxycoumarin a valuable precursor and a potentially active molecule in its own right. It can be used as a key intermediate in the synthesis of more complex derivatives, including novel anticoagulants, rodenticides, and other biologically active compounds.[5][6][15] The broader class of coumarins has been investigated for a wide array of biological activities, including anti-inflammatory, antibacterial, antiviral, and anti-cancer properties, suggesting that derivatives of 6-Chloro-4-hydroxycoumarin may also possess a diverse pharmacological profile.[3][16][17]
Experimental Protocols
Protocol: NMR Sample Preparation and Analysis
This protocol ensures high-quality data for structural verification.
-
Sample Preparation: Accurately weigh 5-10 mg of 6-Chloro-4-hydroxycoumarin.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial. DMSO is a suitable solvent due to the compound's polarity and high melting point.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Use a standard single-pulse experiment. Set the spectral width to cover a range from 0 to 16 ppm. An acquisition time of ~3 seconds and a relaxation delay of 2-5 seconds are recommended.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse program (e.g., 'zgpg30'). A wider spectral width (0-200 ppm) is required. A longer acquisition time and a larger number of scans will be necessary to achieve a good signal-to-noise ratio.
-
Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).
Protocol: General Synthesis via Pechmann Condensation
This describes a common method for synthesizing 4-hydroxycoumarins.
-
Reactant Setup: In a round-bottom flask, combine 1 equivalent of 4-chlorophenol and 1.1 equivalents of malonic acid.
-
Catalyst/Solvent: Add a dehydrating agent/catalyst such as polyphosphoric acid (PPA) or Eaton's reagent. Alternatively, phosphorus oxychloride and anhydrous zinc chloride can be used.[7]
-
Heating: Heat the reaction mixture, typically to a temperature between 70-100 °C, with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Precipitation & Filtration: The solid product will precipitate out of the aqueous solution. Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield pure 6-Chloro-4-hydroxycoumarin.
-
Characterization: Confirm the identity and purity of the final product using melting point analysis, NMR, IR, and MS as described above.
Conclusion
6-Chloro-4-hydroxycoumarin is a structurally significant molecule with well-defined chemical properties. Its tautomeric nature, coupled with distinct reactive sites at the C-3 and 4-OH positions, makes it a versatile intermediate for organic synthesis. The spectroscopic signatures, particularly the isotopic pattern in mass spectrometry and predictable shifts in NMR, allow for its unambiguous identification. The presence of the C-6 chloro-substituent is known to enhance the anticoagulant activity characteristic of the 4-hydroxycoumarin class, positioning this compound as a valuable scaffold for the development of new therapeutic agents and other bioactive molecules. This guide provides the foundational knowledge necessary for researchers to effectively utilize and explore the full potential of 6-Chloro-4-hydroxycoumarin in their scientific endeavors.
References
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